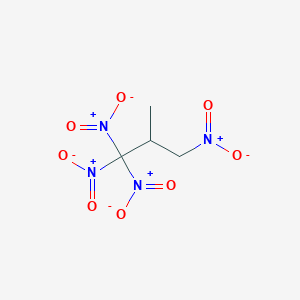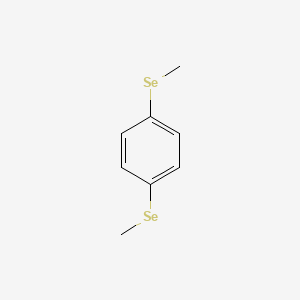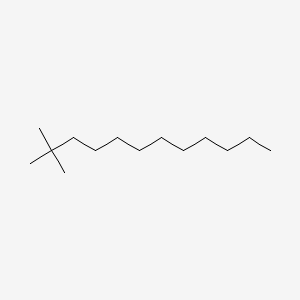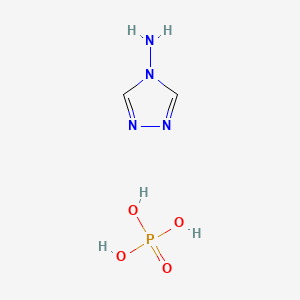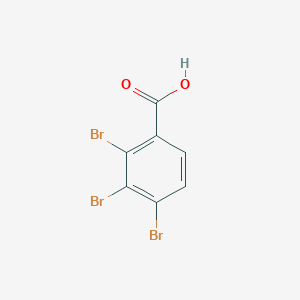
2,3,4-Tribromobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tribromobenzoic acid is an organic compound with the molecular formula C7H3Br3O2 It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Tribromobenzoic acid can be synthesized through several methods. One common approach involves the bromination of benzoic acid derivatives. For instance, the bromination of 3-aminobenzoic acid in the presence of bromine and hydrochloric acid, followed by deamination, can yield this compound . Another method involves the hydrolysis of 2,3,4-tribromobenzonitrile .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The use of bromine vapor and a suitable solvent, such as glacial acetic acid, is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Tribromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Bromination: Bromine and hydrochloric acid are commonly used for bromination reactions.
Hydrolysis: Hydrolysis of nitriles to carboxylic acids can be achieved using acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the substituents introduced, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation can yield compounds such as tribromotoluene or tribromobenzaldehyde.
Scientific Research Applications
2,3,4-Tribromobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,4-tribromobenzoic acid involves its interaction with various molecular targets. The bromine atoms enhance its reactivity, allowing it to participate in substitution and addition reactions. The carboxylic acid group can form hydrogen bonds and interact with biological molecules, influencing metabolic pathways .
Comparison with Similar Compounds
2,4,6-Tribromobenzoic Acid: Another brominated benzoic acid with bromine atoms at different positions.
2,3,5-Tribromobenzoic Acid: Similar structure but with bromine at the 2, 3, and 5 positions.
Uniqueness: The arrangement of bromine atoms can affect the compound’s electronic properties and steric hindrance, making it distinct from other brominated benzoic acids .
Properties
CAS No. |
36667-05-7 |
|---|---|
Molecular Formula |
C7H3Br3O2 |
Molecular Weight |
358.81 g/mol |
IUPAC Name |
2,3,4-tribromobenzoic acid |
InChI |
InChI=1S/C7H3Br3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) |
InChI Key |
JWHSTVSAXLKNAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


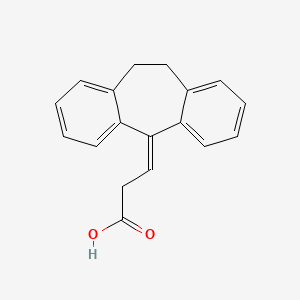
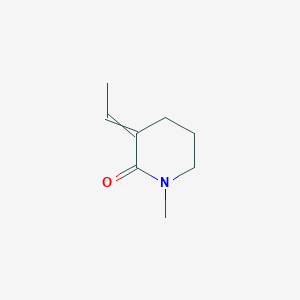

![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
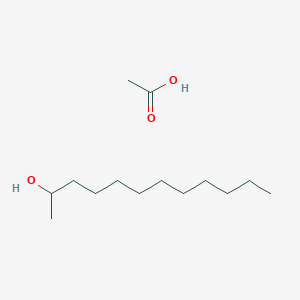

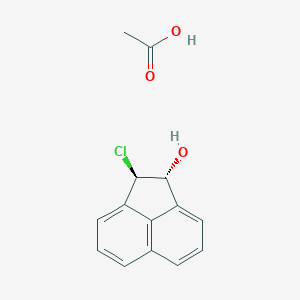
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)
![N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid](/img/structure/B14668091.png)
